molecular formula C11H12Br2O B14149454 2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene CAS No. 89062-16-8

2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene

Cat. No.: B14149454
CAS No.: 89062-16-8
M. Wt: 320.02 g/mol
InChI Key: UXXZIVMTCQAUSG-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene is a brominated organic compound with potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring two bromine atoms and an indene backbone, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene typically involves the reaction of 2,3-dihydro-1H-indene with bromine and 2-bromoethanol. The reaction is carried out under controlled conditions to ensure the selective bromination of the indene ring and the ethoxy group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine intermediates. The process includes steps such as mixing, heating, and purification to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the bromine atoms to other functional groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated ketones, while substitution can produce a range of functionalized indene derivatives.

Scientific Research Applications

2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often acting as electrophilic centers that can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter biological pathways.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene is unique due to its dual bromination and the presence of both an indene ring and an ethoxy group

Properties

CAS No.

89062-16-8

Molecular Formula

C11H12Br2O

Molecular Weight

320.02 g/mol

IUPAC Name

2-bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H12Br2O/c12-5-6-14-11-9-4-2-1-3-8(9)7-10(11)13/h1-4,10-11H,5-7H2

InChI Key

UXXZIVMTCQAUSG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)OCCBr)Br

Origin of Product

United States

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